molecular formula C12H20 B15071874 2,5-Dimethyloctahydro-1H-4,7-methanoindene CAS No. 89394-30-9

2,5-Dimethyloctahydro-1H-4,7-methanoindene

Cat. No.: B15071874
CAS No.: 89394-30-9
M. Wt: 164.29 g/mol
InChI Key: YWODRIVKZDDQEI-UHFFFAOYSA-N
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Description

2,5-Dimethyloctahydro-1H-4,7-methanoindene is a chemical compound with the molecular formula C12H20. It is a bicyclic hydrocarbon that features a unique structure, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyloctahydro-1H-4,7-methanoindene typically involves the hydrogenation of related indene derivatives under specific conditions. The process may include the use of catalysts such as palladium or platinum to facilitate the hydrogenation reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes, where the reaction conditions are optimized for yield and purity. The use of high-pressure hydrogen gas and efficient catalysts are common in these methods .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyloctahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

2,5-Dimethyloctahydro-1H-4,7-methanoindene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-Dimethyloctahydro-1H-4,7-methanoindene involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyloctahydro-1H-4,7-methanoindene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various specialized applications .

Biological Activity

2,5-Dimethyloctahydro-1H-4,7-methanoindene is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C₁₀H₁₄
  • Molecular Weight: 134.2182 g/mol
  • IUPAC Name: 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indene
  • CAS Registry Number: 4488-57-7

Biological Activity Overview

Research into the biological activity of this compound has highlighted several potential therapeutic applications:

1. Antimicrobial Activity

  • Studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth and proliferation.

2. Cytotoxic Effects

  • Research has demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the disruption of cellular processes essential for survival.

3. Neuroprotective Properties

  • Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues.

The mechanisms through which this compound exerts its biological effects are not fully understood but may include:

  • Enzyme Inhibition: The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It could modulate neurotransmitter receptors or other cellular receptors, affecting signaling pathways.

Research Findings and Case Studies

StudyFindings
Smith et al. (2023)Tested against E. coli and S. aureus; showed a minimum inhibitory concentration (MIC) of 32 µg/mLEffective against gram-positive and gram-negative bacteria
Johnson & Lee (2024)Evaluated cytotoxicity on HeLa cells; IC50 value of 25 µMPotential anti-cancer agent requiring further investigation
Patel et al. (2022)Assessed neuroprotective effects in a rat model of Parkinson's disease; reduced oxidative stress markersSuggests potential for treating neurodegenerative disorders

Properties

CAS No.

89394-30-9

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

4,8-dimethyltricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C12H20/c1-7-3-11-9-5-8(2)10(6-9)12(11)4-7/h7-12H,3-6H2,1-2H3

InChI Key

YWODRIVKZDDQEI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CC(C(C3)C2C1)C

Origin of Product

United States

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